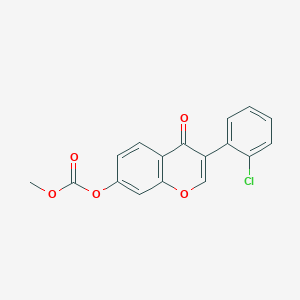

![molecular formula C20H19NO3 B5602863 1-{5-[(2-naphthyloxy)methyl]-2-furoyl}pyrrolidine](/img/structure/B5602863.png)

1-{5-[(2-naphthyloxy)methyl]-2-furoyl}pyrrolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 1-{5-[(2-Naphthyloxy)methyl]-2-furoyl}pyrrolidine often involves multi-step organic reactions, including cyclocondensation and reactions with aminofurans or naphthoquinones. For instance, [3+3]-Cyclocondensation of 4,5-Dibenzoyl-1H-pyrrole-2,3-diones with 5-Aminofuran has been reported as a method for synthesizing related furo[2,3-b]pyridines (Antonov, Dmitriev, & Maslivets, 2021).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied, utilizing techniques such as X-ray diffraction analysis. These studies reveal the compound's stereochemistry and provide insights into its spatial arrangement, which is crucial for understanding its reactivity and properties (Tai, 2018).

Chemical Reactions and Properties

The chemical reactivity of this compound and its derivatives can vary widely, with reactions including electrophilic substitution, cycloadditions, and more. For example, the synthesis and reactions of Naphtho(1,2:4,5)furo(3,2-b)pyridine derivatives highlight the compound's versatility in organic synthesis (Badr, El-Dean, Moustafa, & Zaki, 2007).

Physical Properties Analysis

Investigations into the physical properties of this compound derivatives, such as solubility, melting points, and spectroscopic characteristics, are essential for determining their applicability in various domains. Spectroscopic methods like NMR and IR spectroscopy play a vital role in elucidating these properties.

Chemical Properties Analysis

The chemical properties, including reactivity patterns, stability under different conditions, and interaction with various reagents, are critical for understanding the compound's utility in chemical syntheses and potential applications in material science, pharmacology, and beyond. The study of the synthesis, characterization, and computational analysis of related pyrrole derivatives provides valuable insights into their chemical behavior (Singh, Rawat, & Sahu, 2014).

科学的研究の応用

Antioxidative Activity of Heterocyclic Compounds

Research has demonstrated that heterocyclic compounds, including those related to pyrrolidine and furan structures, exhibit significant antioxidative activity. For instance, pyrroles have shown remarkable antioxidant activity among various heterocyclic compounds, inhibiting hexanal oxidation by almost 100% at certain concentrations over extended periods. This suggests that compounds similar to 1-{5-[(2-naphthyloxy)methyl]-2-furoyl}pyrrolidine could potentially offer antioxidative benefits in various applications ranging from food preservation to pharmaceuticals (Yanagimoto et al., 2002).

Metal Complexes with Anti-inflammatory Drugs

The study of metal complexes involving heterocyclic ligands has revealed interesting insights into their solution behavior and electrochemistry. Specifically, complexes formed with anti-inflammatory drugs showcase a variety of structural characteristics and potential applications in medicinal chemistry. These studies underline the importance of heterocyclic compounds in the development of therapeutic agents and their interactions with metals (Dendrinou-Samara et al., 1992).

Synthesis and Transformations of Heterocyclic Compounds

The synthesis and subsequent transformations of compounds featuring furan and pyrrolidine rings have been extensively studied. These processes often involve electrophylic substitution reactions, highlighting the reactive nature of these compounds and their potential utility in organic synthesis and material science. The ability to undergo various transformations makes these compounds versatile intermediates for the synthesis of more complex molecules (Aleksandrov et al., 2011).

Conducting Polymers from Low Oxidation Potential Monomers

The development of conducting polymers using low oxidation potential monomers, including pyrrolidine derivatives, represents a significant area of research with applications in electronics and material science. These polymers exhibit stable conducting forms and are being explored for various technological applications, underscoring the potential of heterocyclic compounds in advanced material development (Sotzing et al., 1996).

Water Oxidation by Ru Complexes

Research into the water oxidation capabilities of Ru complexes, incorporating heterocyclic ligands, highlights the potential for such compounds in catalyzing important chemical reactions. These studies are crucial for understanding the mechanisms of water oxidation and developing efficient catalysts for energy conversion processes (Zong & Thummel, 2005).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[5-(naphthalen-2-yloxymethyl)furan-2-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c22-20(21-11-3-4-12-21)19-10-9-18(24-19)14-23-17-8-7-15-5-1-2-6-16(15)13-17/h1-2,5-10,13H,3-4,11-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYQRARXGWKOZCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=C(O2)COC3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[{[(3R*,4R*)-4-(hydroxymethyl)-1-(2-methoxy-5-methylbenzoyl)pyrrolidin-3-yl]methyl}(methyl)amino]ethanol](/img/structure/B5602784.png)

![6-[(5-isobutyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-2-methylpyridazin-3(2H)-one](/img/structure/B5602812.png)

![1-{[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinone](/img/structure/B5602820.png)

amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5602821.png)

![3-[2-(allylamino)-1,3-thiazol-4-yl]-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5602827.png)

![1-(2-ethoxyethyl)-N-[(5-methyl-2-furyl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5602833.png)

![6-[({2-[2-(2-pyrazinyl)-1,3-thiazol-4-yl]ethyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5602838.png)

![(4aS*,7aR*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5602846.png)

![5-[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-1-yl]-5-oxo-1-phenylpentan-1-one](/img/structure/B5602859.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide](/img/structure/B5602865.png)

![3-{2-[(2-chlorophenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5602870.png)

![N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5602876.png)